molecular formula C19H27FN2O4 B13494150 Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B13494150
M. Wt: 366.4 g/mol
InChI Key: JGVSPEWONGNKEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amine, and fluorinated piperidine structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can also influence the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. The following sections will discuss its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C18H28N2O3
  • Molecular Weight : 320.43 g/mol
  • IUPAC Name : tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate
  • CAS Number : 946409-35-4

Synthesis

The synthesis of this compound generally involves:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the benzyloxycarbonyl group via amination.
  • Fluorination at the 4-position of the piperidine ring, enhancing its biological profile.

Anticancer Activity

Research has demonstrated that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves:

  • Cell Cycle Arrest : Compounds have been shown to block the cell cycle at the G2-M phase, leading to increased apoptosis rates.
  • Synergistic Effects : Co-administration with established chemotherapeutics like doxorubicin has revealed enhanced efficacy against drug-resistant cell lines, indicating a potential for combination therapies .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes:

  • Cholinesterase Inhibition : Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Tubulin Polymerization : Some derivatives compete with colchicine at its binding site on tubulin, thereby disrupting microtubule formation and exhibiting anticancer activity .

Case Studies

  • HeLa Cell Studies : A study involving a series of piperidine derivatives demonstrated that certain modifications led to significant cytotoxic effects against HeLa cells, with IC50 values in the nanomolar range. The study highlighted how structural variations influenced biological activity .
  • Combination Therapy with Doxorubicin : In a drug-resistant melanoma model, co-administration of a related piperidine derivative and doxorubicin resulted in a notable decrease in cell viability compared to either agent alone, suggesting a synergistic effect that could be explored further for therapeutic applications .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in HeLa cells; G2-M phase arrest
Enzyme InhibitionInhibited acetylcholinesterase and tubulin polymerization
Synergistic EffectsEnhanced efficacy with doxorubicin in resistant melanoma

Properties

Molecular Formula

C19H27FN2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-11-9-19(20,10-12-22)14-21-16(23)25-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,23)

InChI Key

JGVSPEWONGNKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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